2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane

UV Stability Photodegradation Optical Clarity

2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane (CAS 13410-58-7), also known as hydrogenated bisphenol-A diglycidyl ether or 2,2-bis[4-(glycidyloxy)cyclohexyl]propane, is a difunctional alicyclic epoxy resin with molecular formula C21H36O4 and molecular weight 352.51 g/mol. It is produced by glycidylation of hydrogenated bisphenol-A (HBPA) and belongs to the cycloaliphatic epoxy class, distinguished by a fully saturated cyclohexane backbone that eliminates the aromatic unsaturation present in standard BPA-based epoxy resins.

Molecular Formula C21H36O4
Molecular Weight 352.5 g/mol
CAS No. 13410-58-7
Cat. No. B088095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane
CAS13410-58-7
Molecular FormulaC21H36O4
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC(C)(C1CCC(CC1)OCC2CO2)C3CCC(CC3)OCC4CO4
InChIInChI=1S/C21H36O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h15-20H,3-14H2,1-2H3
InChIKeyGZPRASLJQIBVDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane (CAS 13410-58-7) — Hydrogenated BPA Diglycidyl Ether Procurement Overview


2,2'-((1-Methylethylidene)bis(cyclohexane-4,1-diyloxymethylene))bisoxirane (CAS 13410-58-7), also known as hydrogenated bisphenol-A diglycidyl ether or 2,2-bis[4-(glycidyloxy)cyclohexyl]propane, is a difunctional alicyclic epoxy resin with molecular formula C21H36O4 and molecular weight 352.51 g/mol [1]. It is produced by glycidylation of hydrogenated bisphenol-A (HBPA) and belongs to the cycloaliphatic epoxy class, distinguished by a fully saturated cyclohexane backbone that eliminates the aromatic unsaturation present in standard BPA-based epoxy resins [2]. This saturated structure confers intrinsically low UV absorbance and resistance to photo-oxidative yellowing, making it a strategic candidate for applications demanding long-term color stability and weatherability.

Why In-Class Epoxy Resins Cannot Directly Replace CAS 13410-58-7 in UV-Critical Formulations


Standard Bisphenol-A diglycidyl ether (DGEBA) resins contain aromatic rings that act as intrinsic chromophores, absorbing UV radiation in the 280–320 nm range and triggering photodegradation pathways leading to yellowing, chalking, and mechanical embrittlement [1]. Hydrogenation of the bisphenol-A backbone removes this UV-absorbing aromatic moiety, converting the benzene rings to cyclohexane rings and eliminating the chromophoric absorption that initiates degradation [1]. Consequently, aromatic-cycloaliphatic substitution is not merely a property upgrade—it fundamentally alters the photochemical stability profile of the cured network, making direct interchange of DGEBA and CAS 13410-58-7 impossible without sacrificing performance in any application where optical clarity, color retention, or weathering durability are design specifications.

Quantitative Performance Differentiation of CAS 13410-58-7 Against Closest Aromatic and Cycloaliphatic Alternatives


Near-Zero UV Absorbance in the 300–350 nm Range Versus Standard Bisphenol-A Epoxy Resin

UV spectrophotometry directly comparing hydrogenated bisphenol-A epoxy resin (HBPA epoxy) with standard bisphenol-A epoxy resin (DGEBA) demonstrates that the hydrogenated product exhibits essentially negligible UV absorption in the 300–350 nm region, whereas DGEBA shows strong characteristic absorption bands attributable to its aromatic rings [1]. The original study concludes that the HBPA epoxy's UV shielding ability is so weak that it classifies the resin as an excellent anti-light-aging material, providing a fundamental chemical basis for the well-known non-yellowing performance of hydrogenated BPA systems [1].

UV Stability Photodegradation Optical Clarity

Viscosity Approximately 10-Fold Lower Than Standard DGEBA Epoxy Resin Enabling Higher Filler Loading

Commercial hydrogenated bisphenol-A epoxy resins based on the CAS 13410-58-7 scaffold exhibit a viscosity range of 1,300–2,500 mPa·s at 25°C [1], which is approximately an order of magnitude lower than the 10,000–15,000 mPa·s viscosity typical of standard liquid bisphenol-A diglycidyl ether (BADGE/DGEBA) resins [2]. This low-viscosity characteristic enables formulators to incorporate substantially higher loadings of fillers, pigments, or flame retardants without exceeding application-viable viscosity limits, directly enabling cost reduction and shrinkage minimization that are unattainable with aromatic DGEBA alternatives [1].

Formulation Rheology Filler Loading Low-Shrinkage Compounds

Distinct Water Absorption Mechanism Versus Ester-Linked Cycloaliphatic Epoxy Resin (Diglycidyl 1,2-Cyclohexanedicarboxylate)

In a direct comparative study of water absorption in cycloaliphatic epoxy insulators, hydrogenated bisphenol-A glycidyl ether resin (EP-A, representing the CAS 13410-58-7 structural motif) and diglycidyl 1,2-cyclohexanedicarboxylate resin (EP-B) were immersed in deionized water at 80°C [1]. The water absorption behavior of EP-A was governed by Fickian diffusion coupled with internal molecular relaxation, whereas EP-B exhibited additional non-Fickian contributions from surface micro-cracks and voids formed during aging [1]. This mechanistic difference indicates that EP-A maintains better long-term structural integrity under hydrolytic conditions compared to ester-containing cycloaliphatic alternatives, which are susceptible to aging-induced surface defects that accelerate water ingress.

Hydrolytic Stability Insulation Materials Water Aging

Documented Use in Antistatic Resin Formulations — A Function-Specific Application Not Reported for Standard DGEBA

The compound 2,2-bis[4-(glycidyloxy)cyclohexyl]propane (CAS 13410-58-7) is specifically cited in the patent literature as a monomer that can be used to prepare antistatic resins [1]. This function-specific application is not typically associated with non-hydrogenated aromatic DGEBA resins in the same performance class, indicating that the alicyclic backbone and the absence of aromatic conjugation provide charge-dissipation advantages, likely due to altered dielectric relaxation behavior or compatibility with antistatic additives [1].

Antistatic Materials Specialty Polymers Electronic Packaging

Principal Raw Material Positioning for Non-Yellowing Epoxy Systems and SLA 3D Printing Resins

An industrial producer of cycloaliphatic epoxy resins explicitly identifies CAS 13410-58-7 (alongside CAS 30583-72-3) as a primary building block for highly non-yellowing epoxy systems and stereolithography (SLA) 3D printing resin formulations . This product positioning directly correlates with the compound's saturated cycloaliphatic structure, which provides the UV stability and low color required for light-curable additive manufacturing where aromatic epoxies would cause unacceptable yellowing during post-cure UV exposure and service life .

SLA 3D Printing Non-Yellowing Formulations UV-Curable Resins

Evidence-Backed Procurement Scenarios for CAS 13410-58-7 (Hydrogenated BPA Diglycidyl Ether)


Outdoor Weatherable Coatings Requiring Multi-Year Color Stability

The near-zero UV absorbance of hydrogenated BPA epoxy in the 300–350 nm range, contrasted with strong aromatic DGEBA absorption [1], makes CAS 13410-58-7 the preferred epoxy building block for topcoat and clear-coat formulations destined for prolonged outdoor exposure. Its saturated backbone eliminates the photodegradation initiation sites responsible for yellowing and chalking seen in conventional BPA epoxy coatings within 6–12 months of UV exposure.

High-Filler-Loaded Electrical Insulation and Potting Compounds

With a viscosity of 1,300–2,500 mPa·s at 25°C—representing a ~10-fold reduction relative to standard DGEBA [1]—CAS 13410-58-7 enables formulators to incorporate high loadings of silica, alumina, or flame-retardant fillers while retaining pourable or dispensable rheology. Additionally, its Fickian-dominant water absorption mechanism without surface micro-crack formation [2] ensures long-term dielectric integrity in outdoor insulators, bushings, and encapsulated electronics.

SLA 3D Printing Resins for High-Precision, Color-Stable Parts

Industrial manufacturers explicitly designate CAS 13410-58-7 as a primary monomer for non-yellowing, UV-curable SLA resins [1]. In stereolithography, the resin undergoes repeated UV exposure during the build process and may face ambient UV in end-use. The intrinsically non-chromophoric cyclohexyl backbone prevents the progressive yellowing that plagues aromatic-based SLA resins, ensuring consistent optical appearance and mechanical performance of printed parts throughout their service life.

Antistatic Specialty Resins for Electronic and Cleanroom Environments

Patent literature cites CAS 13410-58-7 as a monomer for preparing antistatic resin compositions [1]. For applications such as ESD-safe flooring, static-dissipative equipment housings, and cleanroom-compatible coatings, the selection of an epoxy monomer with demonstrated antistatic formulation compatibility eliminates the need for trial-and-error reformulation that would be required with generic aromatic DGEBA starting materials.

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